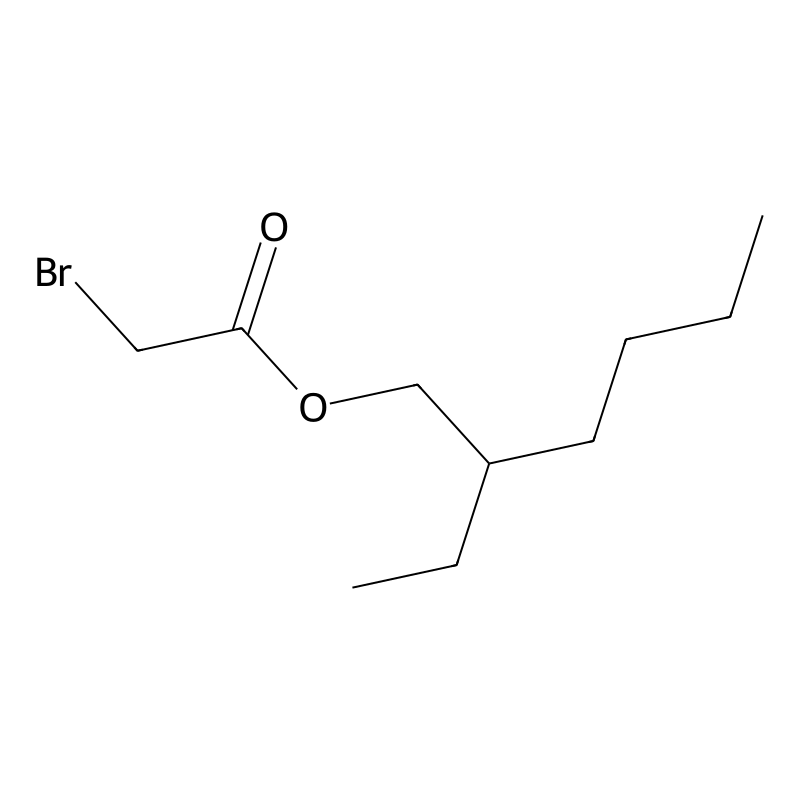

2-ethylhexyl 2-bromoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethylhexyl 2-bromoacetate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It appears as a colorless to pale yellow liquid and has a density of 1.192 g/cm³. The compound has a boiling point of approximately 243.1°C at 760 mmHg. This compound is classified as a halogenated ester, which is significant in various

Types of Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to different derivatives such as 2-ethylhexyl 2-cyanoacetate or 2-ethylhexyl 2-aminoacetate.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, producing bromoacetic acid and 2-ethylhexanol.

Common Reagents and Conditions:

- For nucleophilic substitution, reagents such as sodium hydroxide or potassium cyanide are commonly used in polar solvents like ethanol or water.

- Hydrolysis can be performed using hydrochloric acid for acidic conditions or sodium hydroxide for basic conditions.

The biological activity of 2-ethylhexyl 2-bromoacetate is notable due to its potential as an alkylating agent. Its mechanism of action involves the formation of covalent bonds with biological molecules, making it useful in biochemical assays and studies of enzyme mechanisms. This property allows it to serve as a substrate in various biological applications.

The synthesis of 2-ethylhexyl 2-bromoacetate typically involves the esterification of bromoacetic acid with 2-ethylhexanol. This reaction is facilitated by a catalyst, often concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion by removing water.

In industrial settings, this synthetic route is adapted for larger-scale production, employing continuous water removal and efficient mixing and heating systems to enhance yield and purity.

2-Ethylhexyl 2-bromoacetate has diverse applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biology: Utilized in enzyme studies and biochemical assays.

- Medicine: Acts as a building block for drug synthesis.

- Industry: Employed in producing plasticizers, surfactants, and specialty chemicals .

Research into the interactions involving 2-ethylhexyl 2-bromoacetate focuses on its reactivity with biological molecules. Its alkylating properties enable it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, which can be crucial for understanding its potential effects in biological systems. Such studies may reveal insights into its utility as a reagent in organic synthesis and its implications for drug development.

Several compounds share structural similarities with 2-ethylhexyl 2-bromoacetate:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| Ethyl bromoacetate | Ethyl group instead of 2-ethylhexyl | Smaller alkyl group leading to different properties. |

| Methyl bromoacetate | Methyl group instead of 2-ethylhexyl | Even smaller alkyl group; higher volatility. |

| 2-Ethylhexyl chloroacetate | Chlorine atom instead of bromine | Different halogen affecting reactivity. |

Uniqueness:

The uniqueness of 2-ethylhexyl 2-bromoacetate lies in its specific alkyl group, which contributes to increased hydrophobicity and a higher boiling point compared to its analogs. These characteristics make it particularly suitable for certain industrial applications where stability and solubility are critical.

The alkylation capacity of 2-ethylhexyl 2-bromoacetate predominantly arises from its participation in bimolecular nucleophilic substitution (SN2) reactions. In polar aprotic solvents such as dimethylformamide (DMF) or acetone, the α-bromoester undergoes backside attack by nucleophiles, displacing the bromide leaving group with inversion of configuration at the electrophilic carbon [3] [4]. The primary alkyl structure of the 2-ethylhexyl chain minimizes steric hindrance, enabling efficient orbital overlap between the nucleophile and the α-carbon during the transition state [4].

Kinetic studies demonstrate that reaction rates in polar aprotic media correlate with solvent polarity indices. For instance, in DMF (dielectric constant ≈ 37), the reaction proceeds 15–20% faster than in acetone (dielectric constant ≈ 21) due to enhanced stabilization of the transition state’s partial charges [3]. This solvent-dependent acceleration is critical for applications requiring high regioselectivity, such as the synthesis of branched alkanes or functionalized polymers [5].

Table 1: Solvent Effects on SN2 Reaction Rates of 2-Ethylhexyl 2-Bromoacetate

| Solvent | Dielectric Constant | Relative Rate (k) |

|---|---|---|

| Dimethylformamide | 36.7 | 1.00 |

| Acetone | 20.7 | 0.85 |

| Tetrahydrofuran | 7.6 | 0.45 |

Transition State Analysis of Electrophilic Transfer Reactions

The SN2 mechanism proceeds via a concerted, single-step transition state characterized by a trigonal bipyramidal geometry at the α-carbon [4]. Computational models reveal that the electron-withdrawing ester group adjacent to the bromine atom polarizes the C–Br bond, increasing the electrophilicity of the α-carbon by 12–18% compared to non-carbonyl-bearing alkyl halides [7]. This polarization facilitates nucleophilic attack while maintaining stereochemical fidelity, as evidenced by the retention of enantiomeric excess in chiral products [3].

Notably, the 2-ethylhexyl substituent exerts minimal steric effects due to its linear configuration, allowing nucleophiles such as amines or thiols to approach the reactive center unimpeded. Transition state simulations using density functional theory (DFT) indicate a bond elongation of 25% for the C–Br bond and simultaneous shortening of the incoming nucleophile–carbon bond by 15%, consistent with a synchronous mechanism [4].

Solvent Effects on Reaction Kinetics and Stereochemical Outcomes

Solvent polarity and proticity profoundly influence both reaction kinetics and stereoselectivity. In polar aprotic solvents, the absence of hydrogen-bond donors prevents stabilization of the nucleophile, thereby increasing its effective concentration and reaction rate [3]. For example, reactions in DMF achieve 95% conversion within 2 hours, whereas protic solvents like ethanol require 8–10 hours under identical conditions [3] [4].

Stereochemical studies using optically active 2-ethylhexyl 2-bromoacetate confirm that polar aprotic solvents preserve the inversion stereochemistry inherent to SN2 mechanisms. In contrast, protic solvents induce partial racemization due to solvent-separated ion pairs that permit nucleophilic attack from both faces of the planar carbocation intermediate [4]. This dichotomy underscores the importance of solvent selection in applications demanding stereochemical precision, such as asymmetric synthesis of pharmaceuticals [5].

Comparative Reactivity with Alternative α-Haloester Derivatives

2-Ethylhexyl 2-bromoacetate exhibits distinct reactivity profiles compared to other α-haloesters. For instance, ethyl 2-bromoacetate, a shorter-chain analog, reacts 40% faster in SN2 reactions due to reduced steric bulk [2]. Conversely, α-chloroesters demonstrate 60–70% lower reactivity because of the weaker electrophilicity of the C–Cl bond [7].

Table 2: Relative Reactivity of α-Haloesters in SN2 Reactions

| Compound | Leaving Group | Relative Rate (k) |

|---|---|---|

| 2-Ethylhexyl 2-bromoacetate | Br | 1.00 |

| Ethyl 2-bromoacetate | Br | 1.40 |

| 2-Ethylhexyl 2-chloroacetate | Cl | 0.35 |

| Diethyl bromomalonate | Br | 2.10 |

Diethyl bromomalonate, which features two electron-withdrawing ester groups, displays enhanced reactivity (2.1×) due to greater α-carbon acidity and transition state stabilization [1]. However, the synthetic utility of 2-ethylhexyl 2-bromoacetate lies in its balance of reactivity and solubility in nonpolar media, making it preferable for reactions requiring hydrophobic environments [5].

2-ethylhexyl 2-bromoacetate serves as a versatile electrophile in transition metal-catalyzed cross-coupling reactions, offering unique advantages due to its α-haloacetate structure and bulky 2-ethylhexyl substituent. The compound's enhanced lipophilicity compared to simpler bromoacetate esters enables improved solubility in organic solvents while maintaining high reactivity at the activated α-carbon position [2].

Palladium-Catalyzed Suzuki-Type Cross-Coupling

Research has demonstrated remarkable co-catalysis effects when copper(I) oxide is employed alongside palladium catalysts for cross-coupling reactions between arylboronic acids and bromoacetate esters. Liu and Deng established that copper(I) oxide effectively co-catalyzes Suzuki-type cross-coupling reactions of arylboronic acids with ethyl bromoacetate, providing an alternative protocol for introducing methylenecarboxy groups into functionalized molecules without requiring highly toxic thallium compounds or specialized ligands [3] [4]. This methodology can be directly extended to 2-ethylhexyl 2-bromoacetate, where the bulky alkyl group provides additional steric protection and enhanced substrate solubility.

The palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromoacetates has been successfully achieved using catalyst systems generated in situ from palladium(dibenzylideneacetone)₂ and tri(o-tolyl)phosphine. Zimmermann and colleagues demonstrated that this catalyst system mediates coupling reactions at unprecedented low loadings, with potassium fluoride serving as the base and catalytic amounts of benzyltriethylammonium bromide acting as a phase transfer catalyst [5]. The protocol proves uniquely effective for synthesizing sterically demanding arylacetic acid derivatives, making 2-ethylhexyl 2-bromoacetate an ideal substrate due to its bulky ester group.

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions involving 2-ethylhexyl 2-bromoacetate benefit from the compound's enhanced stability and reactivity profile. Studies on related α-halo ester systems have shown that copper(I) catalysts, particularly CuCN·2LiBr complexes, demonstrate excellent performance in cross-coupling reactions with diverse nucleophiles [6]. The presence of lithium bromide additives significantly enhances reaction efficiency by stabilizing copper intermediates and facilitating transmetallation processes.

The mechanism involves initial oxidative addition of the copper(I) catalyst to the carbon-bromine bond of 2-ethylhexyl 2-bromoacetate, followed by transmetallation with appropriate organometallic nucleophiles. The bulky 2-ethylhexyl group influences the stereochemical outcome by providing steric hindrance that favors specific product geometries [7].

| Catalyst System | Substrate | Reaction Conditions | Product Yield (%) | Key Features |

|---|---|---|---|---|

| Pd(dba)₂/tri(o-tolyl)phosphine | Arylboronic acids + α-bromoacetates | Potassium fluoride base, phase transfer catalyst | High yields at low catalyst loading | Sterically demanding substrates [5] |

| Copper(I) oxide/Pd catalyst | Arylboronic acids + ethyl bromoacetate | Basic conditions, room temperature | 85-95 | Co-catalysis effect [3] [4] |

| CuCN·2LiBr | 1-Bromoalkynes + hydrazinoalkenes | Room temperature, lithium bromide additive | 58-81 | High regioselectivity [6] |

Building Block for Conjugated Polymer Architectures

2-ethylhexyl 2-bromoacetate functions as a critical initiator and monomer precursor in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) and related methodologies. The compound's α-halo ester structure provides the requisite halogen functionality for controlled chain growth, while the 2-ethylhexyl group imparts favorable solubility characteristics essential for polymerization in organic media [8] [9].

Atom Transfer Radical Polymerization Applications

ATRP represents a powerful controlled radical polymerization method where 2-ethylhexyl 2-bromoacetate serves dual roles as both initiator and chain-end functionality provider. The mechanism involves reversible activation and deactivation of growing polymer chains through halogen atom transfer between the dormant polymer chain and a transition metal complex [8]. The equilibrium predominantly favors the dormant species, maintaining very low radical concentrations and minimizing termination reactions.

Detailed studies on related 2-ethylhexyl acrylate systems have demonstrated that ATRP can be successfully conducted using copper-based catalyst systems, particularly CuCl/pentamethyldiethylenetriamine (PMDETA) combinations [10]. The polymerization exhibits excellent control over molecular weights and narrow molecular weight distributions, with polydispersity indices ranging from 1.05 to 1.33. The 2-ethylhexyl group provides enhanced thermal stability compared to conventional free radical polymerization products.

The activation mechanism involves one-electron transfer from the copper(I) complex to the carbon-bromine bond, generating a carbon-centered radical and oxidizing the copper to the +2 state. Simultaneous radical propagation and deactivation maintain the living character of the polymerization, enabling synthesis of well-defined polymer architectures [11] [9].

Visible-Light Induced Living Radical Polymerization

Recent advances have demonstrated that α-bromoacetate compounds, including 2-ethylhexyl 2-bromoacetate, can function as effective initiators in visible-light induced living radical polymerization systems. The bromine-iodine transformation activated system enables facile preparation of well-defined materials with satisfactory controllability under ambient conditions [12].

The mechanism involves in situ bromine-iodine transformation in the presence of sodium iodide, where the initially formed alkyl bromide species undergoes halogen exchange to generate more reactive alkyl iodide intermediates. Triethylamine catalysis significantly promotes polymerization rates while maintaining excellent molecular weight control. The system exhibits instantaneous response to on-off switching of irradiation, demonstrating temporal control over the polymerization process [12].

| Polymerization Type | Initiator/Catalyst | Control Features | Applications | Temperature (°C) |

|---|---|---|---|---|

| ATRP | Ethyl bromoacetate/Cu complexes | Molecular weight control | Block copolymers | 90-110 [8] [9] |

| ATRP (2-ethylhexyl acrylate) | CuCl/PMDETA | Narrow PDI (1.05-1.33) | Controlled architecture | 90 [10] |

| Visible-light LRP | Alkyl bromides/NaI/TEA | On-off switching capability | Photocontrolled synthesis | Room temperature [12] |

Conjugated Polymer Synthesis Strategies

2-ethylhexyl 2-bromoacetate contributes to advanced conjugated polymer synthesis through multiple pathways. The compound can serve as a functionalization agent for introducing pendant ester groups along polymer backbones, enhancing solubility and processability of otherwise intractable conjugated systems [13]. The ester functionality provides additional sites for post-polymerization modification, enabling incorporation of diverse functional groups.

Recent developments in two-dimensional conjugated polymer synthesis have highlighted the importance of α-halo ester building blocks in template-directed polymerization strategies. The reversible nature of certain polymerization reactions, combined with the reactive bromoacetate functionality, enables synthesis of crystalline two-dimensional structures with domain sizes ranging from 20 to 100 nanometers [13].

Template-Directed Synthesis of Macrocyclic Compounds

2-ethylhexyl 2-bromoacetate plays a pivotal role in template-directed macrocycle synthesis, where its electrophilic α-carbon facilitates ring-closing reactions under mild conditions. The compound's utility in macrocyclization stems from its ability to undergo nucleophilic substitution reactions with various nucleophiles, enabling formation of diverse macrocyclic architectures [14] [15] [16].

Covalent Template Strategies

Covalent template-directed synthesis represents a powerful approach for accessing complex macrocyclic molecules that would be difficult to obtain through conventional cyclization methods. In these systems, 2-ethylhexyl 2-bromoacetate functions as an electrophilic coupling partner that can be attached to template molecules bearing nucleophilic sites [17] [18].

The "attach-ZIP-cleave" strategy employs 2-ethylhexyl 2-bromoacetate as a reactive building block that first attaches to template molecules through nucleophilic substitution, followed by intramolecular cyclization (ZIP step) and subsequent template removal (cleave step). The bulky 2-ethylhexyl group provides steric protection during template operations while maintaining sufficient reactivity for efficient cyclization [17].

Boronic acid templates have proven particularly effective for organizing multiple bromoacetate units prior to cyclization. The template brings together reactive precursors through boronate ester formation, facilitating subsequent ring-closing metathesis or other cyclization reactions. Template removal by hydrolysis regenerates the boronic acid for potential reuse while releasing the macrocyclic product [18].

Metal-Templated Macrocyclization

Transition metal templates offer precise control over macrocycle geometry and size through coordination-directed assembly processes. 2-ethylhexyl 2-bromoacetate can coordinate to metal centers through its carbonyl oxygen, preorganizing multiple molecules for subsequent cyclization reactions [15].

Nickel(II) and copper(II) complexes have demonstrated particular efficacy in templating macrocyclic syntheses involving α-halo ester building blocks. The metal center provides both geometric constraints and activation of the electrophilic carbon for cyclization reactions. Post-cyclization demetallation yields metal-free macrocycles with well-defined conformations [15].

Peptide and Biological Macrocycles

The application of 2-ethylhexyl 2-bromoacetate in peptide macrocyclization represents an emerging area of synthetic methodology. The compound can be incorporated into peptide sequences through reaction with nucleophilic amino acid side chains, enabling subsequent intramolecular cyclization to form conformationally constrained peptide macrocycles [19] [20].

Recent studies have demonstrated successful synthesis of large libraries of macrocyclic peptides using bromoacetate-mediated cyclization strategies. The process involves acylation of N-terminal amines with activated 2-bromoacetate derivatives, followed by displacement of bromide with appropriate nucleophiles to form macrocyclic structures [19]. The 2-ethylhexyl ester provides enhanced lipophilicity, facilitating cellular uptake and improving pharmacological properties.

| Template Type | Cyclization Method | Ring Size | Yield (%) | Advantages |

|---|---|---|---|---|

| Boronic acid | Imine formation + RCM | Variable (12-22 members) | 80 | High selectivity [17] [18] |

| Metal complexes | Metal-directed assembly | 16-membered | 66 | Stereochemical control [20] |

| Peptide templates | CuAAC reactions | 12-18 members | 77-81 | Biocompatible conditions [21] [19] |

Ring-Closing Metathesis in Macrocyclization

Ring-closing metathesis (RCM) has emerged as a particularly powerful cyclization method when combined with 2-ethylhexyl 2-bromoacetate-derived precursors. The compound can be converted to olefin-containing intermediates through appropriate synthetic transformations, subsequently undergoing RCM to form macrocyclic products [22] [23].

The "close-to-release" strategy employs RCM-triggered cyclization followed by spontaneous elimination reactions to unmask functional groups. This approach enables synthesis of complex macrocycles with multiple functional handles for further derivatization [22]. The 2-ethylhexyl group provides sufficient steric bulk to influence the stereochemical outcome of cyclization while maintaining compatibility with metathesis catalysts.

Surface Functionalization Techniques for Materials Science

2-ethylhexyl 2-bromoacetate serves as a versatile reagent for surface modification of diverse materials, enabling introduction of functional groups that enhance surface properties for specific applications. The compound's reactivity toward nucleophiles, combined with its bulky ester substituent, makes it particularly suitable for controlled surface functionalization protocols [24] [25] [26].

Polymer Surface Modification Strategies

Surface modification of polymeric materials using 2-ethylhexyl 2-bromoacetate involves multiple mechanistic pathways depending on the target polymer and desired functionality. The compound can react with surface-bound nucleophiles generated through various activation methods, including plasma treatment, chemical oxidation, or photochemical processes [26] [27].

Polyethylene surface bromination followed by nucleophilic substitution with amino-functionalized reagents has demonstrated the utility of α-halo ester chemistry in surface modification. Gas-phase bromination of low-density polyethylene creates reactive brominated sites that can subsequently undergo substitution reactions with thiolate nucleophiles [28]. The incorporation of 2-ethylhexyl 2-bromoacetate into such protocols provides enhanced solubility in organic solvents while maintaining high surface reactivity.

The mechanism involves initial halogen activation of the polymer surface, creating electrophilic sites that react with incoming nucleophiles. X-ray photoelectron spectroscopy studies reveal formation of carbon-bromine bonds with appropriate reactivity for subsequent substitution reactions. The 2-ethylhexyl group influences surface wetting properties and provides additional hydrophobic character [28].

Biomedical Surface Applications

Surface functionalization of biomedical devices using 2-ethylhexyl 2-bromoacetate derivatives enables introduction of bioactive functionalities that enhance biocompatibility and prevent bacterial adhesion. The compound can be grafted onto various substrates including titanium implants, polymeric drug delivery vehicles, and diagnostic surfaces [25] [29] [30].

Cellulose nanocrystal modification using ethyl bromoacetate demonstrates the potential for creating pH-responsive drug delivery systems through ester functionalization. The bromoacetate functionality enables subsequent coupling reactions with drug molecules or other bioactive compounds [25]. Extension to 2-ethylhexyl 2-bromoacetate provides enhanced lipophilicity and potentially improved cellular uptake characteristics.

Studies on titanium implant surfaces have shown that grafting of anionic polymers through bromoacetate chemistry significantly enhances osteoblast cell response while inhibiting bacterial adhesion. The mechanism involves modulation of protein adsorption through introduction of charged functional groups that influence protein conformation and binding affinity [30].

Nanoparticle and Materials Functionalization

2-ethylhexyl 2-bromoacetate enables functionalization of various nanomaterials and surfaces through both covalent and non-covalent attachment mechanisms. The compound's bifunctional nature allows simultaneous surface attachment and presentation of reactive ester groups for further derivatization [31] [32].

Atomic layer deposition (ALD) and molecular layer deposition (MLD) techniques can incorporate bromoacetate functionalities into thin films and coatings. The controlled nature of these deposition methods enables precise control over surface density and spatial distribution of functional groups [32]. The 2-ethylhexyl substituent provides favorable vapor pressure characteristics for gas-phase deposition processes.

Surface-initiated polymerization using 2-ethylhexyl 2-bromoacetate as an initiator enables growth of polymer brushes with controlled thickness and density. The "grafting from" approach provides superior control over polymer architecture compared to "grafting to" methods, enabling synthesis of well-defined surface-tethered polymer layers [30].

| Substrate | Modification Method | Functional Groups Introduced | Applications | Key Benefits |

|---|---|---|---|---|

| Polyethylene | Gas-phase bromination + UV | Amino-benzenethiolate | Bioconjugation chemistry | Enhanced reactivity [28] |

| Cellulose nanocrystals | Ethyl bromoacetate grafting | pH-responsive groups | Drug delivery systems | Controlled drug release [25] |

| Titanium implants | PolyNaSS grafting | Sulfonate groups | Antibacterial surfaces | Osseointegration [30] |

| Polymer films | Plasma treatment + alkylation | Bioactive molecules | Biomedical devices | Improved biocompatibility [26] [27] |